-lambda~5~-phosphane CAS No. 158954-65-5](/img/structure/B14276405.png)
[(2-Ethylphenyl)imino](triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylphenyl)imino-lambda~5~-phosphane is a chemical compound with the molecular formula C42H34N2P2 It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2-ethylbenzaldehyde in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-Ethylphenyl)imino-lambda~5~-phosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted imino derivatives.
Aplicaciones Científicas De Investigación
(2-Ethylphenyl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to act as a stabilizing agent.
Mecanismo De Acción
The mechanism of action of (2-Ethylphenyl)imino-lambda~5~-phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s imino group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
(2-Ethylphenyl)imino-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions and as a ligand in coordination chemistry.
Terphenyls: Aromatic hydrocarbons with similar structural features but lacking the phosphorus and imino groups.
Phosphine oxides: Oxidized derivatives of phosphines, which have different reactivity and applications.
The uniqueness of (2-Ethylphenyl)imino-lambda~5~-phosphane lies in its combination of the imino group with the triphenylphosphine structure, providing distinct chemical and biological properties.
Propiedades
Número CAS |
158954-65-5 |
|---|---|
Fórmula molecular |
C26H24NP |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2-ethylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-2-22-14-12-13-21-26(22)27-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3 |
Clave InChI |
HBPOJUHICQJEBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


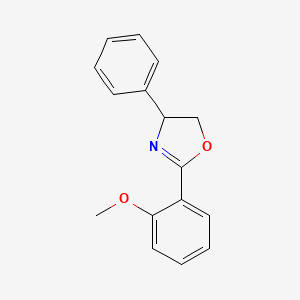
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
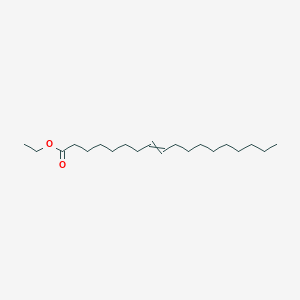
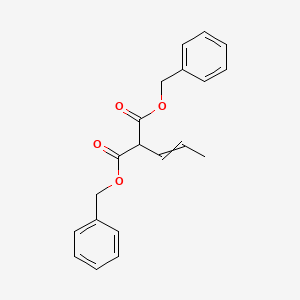
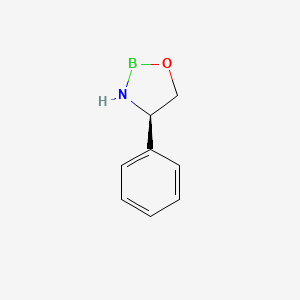
silane](/img/structure/B14276379.png)
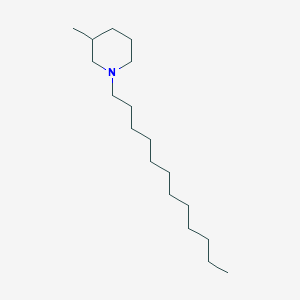

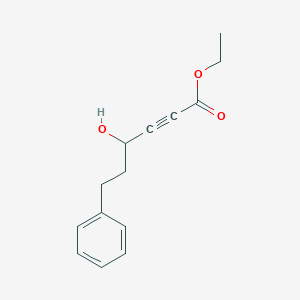
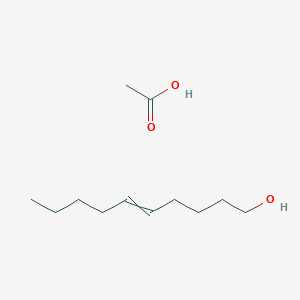
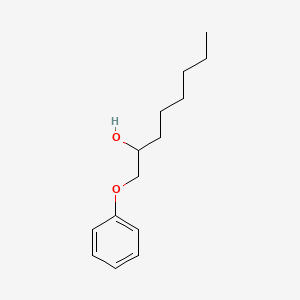
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

